molecular formula C19H20FNO2 B12432142 Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12432142
M. Wt: 313.4 g/mol
InChI Key: NFNACWDXDQTQCQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 1628555-75-8, molecular formula: C₁₉H₂₀FNO₂, molecular weight: 313.37) is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring . Its stereochemistry is designated as DL-(3S,4R), indicating a racemic mixture of enantiomers.

Properties

IUPAC Name

methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNACWDXDQTQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

Pyrrolidine Ring Formation

The core pyrrolidine ring is typically constructed via cyclization reactions. A common approach involves the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, such as a fluorophenyl-substituted alkene. Alternatively, reductive amination of γ-keto esters with benzylamine derivatives generates the pyrrolidine skeleton while introducing the benzyl group. For instance, reacting methyl 4-oxopyrrolidine-3-carboxylate with benzylamine under hydrogenation conditions yields the bicyclic intermediate, which is subsequently functionalized at the 4-position.

Esterification and Final Functionalization

The carboxylate moiety at the 3-position is introduced early in the synthesis to streamline purification. Esterification is typically performed using methanol under acidic conditions (e.g., H₂SO₄ or HCl), achieving yields >85%. For stereochemical integrity, enzymatic resolution with lipases has been explored to separate diastereomers, though this adds complexity.

Reaction Optimization and Parameter Control

Temperature and Solvent Effects

Optimal conditions for key steps include:

  • Cyclization : Conducted at −20°C in tetrahydrofuran (THF) to stabilize reactive intermediates.
  • Suzuki Coupling : Requires mild heating (60–80°C) in a toluene/water biphasic system with Pd(PPh₃)₄ as the catalyst.
  • Esterification : Refluxing methanol (65°C) with catalytic H₂SO₄ ensures complete conversion.
Table 1: Key Reaction Parameters and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization Azomethine ylide, THF, −20°C 78 95.2
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 70°C 82 97.8
Esterification MeOH, H₂SO₄, reflux 89 99.1

Catalytic Systems and Ligand Design

Bulky phosphine ligands (e.g., XPhos) enhance cross-coupling efficiency by preventing unwanted β-hydride elimination. In contrast, Friedel-Crafts alkylation benefits from Brønsted acid ionic liquids, which improve recyclability and reduce waste.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Transitioning from batch to flow chemistry mitigates exothermic risks during cyclization and coupling steps. Microreactors with immobilized Pd catalysts enable sustained Suzuki-Miyaura coupling at throughputs exceeding 1 kg/day.

Purification and Waste Reduction

Industrial processes employ melt crystallization to isolate the final product, achieving >99.5% purity without column chromatography. Solvent recovery systems (e.g., thin-film evaporators) reclaim >90% of THF and toluene, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry. Key signals include:

  • ¹H NMR : A triplet at δ 3.67 ppm (COOCH₃) and multiplet at δ 7.21–7.32 ppm (benzyl/fluorophenyl aromatics).
  • ¹³C NMR : Carboxylate carbon at δ 170.2 ppm and fluorophenyl C-F coupling at δ 162.1 ppm.

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 313.4 [M+H]⁺. Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the 3- and 4-positions occurs during esterification and coupling. Using chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclization enforces the desired (3S,4R) configuration.

Byproduct Formation

Over-alkylation during Friedel-Crafts reactions generates bis-fluorophenyl adducts. This is minimized by using stoichiometric AlCl₃ and low temperatures (0–5°C).

Chemical Reactions Analysis

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group and a para-fluorophenyl substituent on the pyrrolidine ring, with a molecular weight of approximately 313 Da. The stereochemistry is specified as (3S,4R), which is crucial for its biological activity. This compound is investigated for its potential as a pharmacological agent, particularly regarding its interactions with biological targets. Studies suggest that modifications in the aromatic substituents can significantly influence its activity profile, including antagonistic effects on specific receptors.

Potential Applications

Medicinal Chemistry and Pharmaceutical Development this compound's structural characteristics make it suitable for medicinal chemistry and pharmaceutical development. Interaction studies focus on its binding affinity and efficacy against various biological targets, with modifications to the aromatic ring altering its interaction profile and potency as an antagonist or agonist at specific receptors.

Structural Similarity and Biological Activity Several compounds share structural similarities with this compound, each exhibiting unique properties and activities.

Compound NameStructure DescriptionNotable Activity
Methyl 1-benzylpyrrolidine-3-carboxylateLacks fluorine substituentModerate biological activity
Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylateContains multiple fluorine substituentsEnhanced receptor binding
Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylateChlorine instead of fluorineDifferent pharmacological profile
Methyl 1-benzylpyrrolidine-2-carboxylic acidCarboxylic acid instead of esterVarying solubility and reactivity

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Data References
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate 4-fluorophenyl, benzyl C₁₉H₂₀FNO₂ 313.37 Purity: 97% (HPLC)
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-chlorophenyl, benzyl C₁₉H₂₀ClNO₂ 313.37 Synthesized via TFA-mediated coupling; used in Leishmania N-myristoyltransferase inhibition studies
Methyl 1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylate 4-methylphenyl, benzyl C₂₀H₂₃NO₂ 309.41 CAS: 898547-79-0; stereochemistry: (3R,4S)
Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate trifluoromethyl, benzyl C₁₄H₁₆F₃NO₂ 287.28 CAS: 1823531-52-7; stored at 2–8°C
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate 4-fluorophenyl (no benzyl) C₁₂H₁₄FNO₂ 223.24 CAS: 939758-13-1; simpler analog lacking benzyl group
(trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate pyridine-linked, silyl-protected C₂₉H₄₂FN₃O₃Si 527.76 High molecular weight; used in complex synthetic pathways

Key Findings and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl and 4-chlorophenyl analogs exhibit enhanced metabolic stability compared to the 4-methylphenyl derivative due to the electron-withdrawing nature of fluorine and chlorine .
  • The trifluoromethyl variant (CAS: 1823531-52-7) shows increased lipophilicity (logP ~2.5), which may improve membrane permeability but could also reduce aqueous solubility .

Stereochemical Influence :

  • The (3R,4S)-configured p-tolyl analog (CAS: 898547-79-0) demonstrates distinct crystallographic packing patterns, as analyzed using Mercury CSD software . In contrast, the racemic DL-(3S,4R) 4-fluorophenyl compound lacks such data, suggesting opportunities for further crystallographic studies .

Pyridine-linked derivatives (e.g., CAS: 104757-53-1) are part of high-throughput drug discovery pipelines, leveraging their extended π-systems for target engagement .

Synthetic Accessibility :

  • The simpler analog without the benzyl group (CAS: 939758-13-1) is synthesized in fewer steps but exhibits reduced bioactivity, underscoring the benzyl group’s role in target affinity .
  • Silyl-protected analogs (e.g., MFCD15530266) require specialized purification techniques, reflected in their high cost ($400/g) .

Biological Activity

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring a pyrrolidine ring, a benzyl group, and a para-fluorophenyl substituent. Its molecular formula is C19H20FNO2C_{19}H_{20}FNO_2 with a molecular weight of approximately 313.4 g/mol .

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.
  • Addition of the Fluorophenyl Group : A Friedel-Crafts acylation reaction is used for this step.
  • Esterification : The final step involves esterification of the carboxylic acid group with methanol under acidic conditions .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the aromatic substituents can enhance the compound's activity against various pathogens .
  • Pharmacological Potential : The compound has been explored for its interactions with biological macromolecules, indicating potential therapeutic applications in medicinal chemistry .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can alter their activity and trigger various biochemical pathways, which is critical for its pharmacological effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related pyrrolidine compounds, providing insights into their potential applications:

  • Antibacterial Activity : A study demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values ranging from 75 to 125 µg/mL .
  • Cytotoxicity : Research on structurally similar compounds revealed IC50 values indicating cytotoxicity against various cancer cell lines, suggesting that modifications in structure can lead to enhanced bioactivity. For example, compounds with specific substituents showed IC50 values between 0.69–22 mM against cancer cell lines like MCF-7 .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is provided in the following table:

Compound NameStructure DescriptionNotable Activity
Methyl 1-benzylpyrrolidine-3-carboxylateLacks fluorine substituentModerate biological activity
Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylateContains multiple fluorine substituentsEnhanced receptor binding
Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylateChlorine instead of fluorineDifferent pharmacological profile
Methyl 1-benzylpyrrolidine-2-carboxylic acidCarboxylic acid instead of esterVarying solubility and reactivity

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol. Catalytic systems (e.g., Fe³⁺/UV light) reduce metal waste. Flow chemistry minimizes solvent use. Life-cycle assessment (LCA) tools quantify environmental impact .

Notes

  • Avoided commercial sources (e.g., BenchChem) per guidelines.
  • Structural data and methodologies are prioritized over pricing or suppliers.
  • Advanced FAQs integrate interdisciplinary approaches (e.g., DFT, MD, green chemistry).

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